2-Butanethiol, 4-ethoxy-2-methyl-
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Overview
Description
2-Butanethiol, 4-ethoxy-2-methyl- is an organic compound with the molecular formula C7H16OS. It is a sulfur-containing compound, specifically a thiol, which is known for its distinct and often strong odor. Thiols are sulfur analogs of alcohols and are characterized by the presence of a sulfhydryl group (-SH). This compound is used in various scientific and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Butanethiol, 4-ethoxy-2-methyl- can be synthesized through several methods. One common approach involves the reaction of an alkyl halide with a sulfur nucleophile such as hydrosulfide anion (HS-). The reaction typically proceeds via an S_N2 mechanism, where the nucleophile displaces the halide ion .
Industrial Production Methods
In industrial settings, thiols like 2-Butanethiol, 4-ethoxy-2-methyl- are often produced using thiourea as the nucleophile. The reaction involves the displacement of the halide ion to yield an intermediate alkyl isothiourea salt, which is then hydrolyzed with aqueous base to produce the desired thiol .
Chemical Reactions Analysis
Types of Reactions
2-Butanethiol, 4-ethoxy-2-methyl- undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides (R-S-S-R’).
Reduction: Disulfides can be reduced back to thiols using reducing agents like zinc and acid.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the sulfhydryl group (-SH) acts as a nucleophile.
Common Reagents and Conditions
Oxidizing Agents: Bromine (Br2), Iodine (I2)
Reducing Agents: Zinc, Acid
Nucleophiles: Hydrosulfide anion (HS-), Thiourea
Major Products Formed
Disulfides: Formed from the oxidation of thiols
Thiols: Formed from the reduction of disulfides
Scientific Research Applications
2-Butanethiol, 4-ethoxy-2-methyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Butanethiol, 4-ethoxy-2-methyl- involves its ability to undergo thiol-disulfide interconversion. This process is crucial in various biological systems, where disulfide bridges play a key role in maintaining the structure and function of proteins . The compound can also act as a nucleophile in substitution reactions, allowing it to interact with a wide range of molecular targets .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2-methyl-2-butanethiol: Another thiol with similar structural features but different substituents.
2-Butanethiol: A simpler thiol with a shorter carbon chain.
3-Methyl-1-butanethiol: Known for its strong odor and used in various industrial applications.
Uniqueness
2-Butanethiol, 4-ethoxy-2-methyl- is unique due to its specific ethoxy and methyl substituents, which confer distinct chemical properties and reactivity compared to other thiols. These structural differences can influence its behavior in chemical reactions and its applications in various fields .
Properties
CAS No. |
841262-46-2 |
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Molecular Formula |
C7H16OS |
Molecular Weight |
148.27 g/mol |
IUPAC Name |
4-ethoxy-2-methylbutane-2-thiol |
InChI |
InChI=1S/C7H16OS/c1-4-8-6-5-7(2,3)9/h9H,4-6H2,1-3H3 |
InChI Key |
LBLXBOOUKUTZJE-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC(C)(C)S |
Origin of Product |
United States |
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